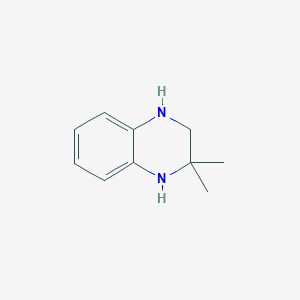

2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Description

Significance of Tetrahydroquinoxaline Heterocycles in Chemical Research

The tetrahydroquinoxaline ring system, a fusion of a benzene (B151609) ring and a dihydropyrazine (B8608421) ring, is a privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.net These compounds are noted for a wide array of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.gov The nitrogen atoms in the heterocyclic ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

Overview of the 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline Structural Motif

This compound is a specific derivative of the tetrahydroquinoxaline scaffold, characterized by the presence of two methyl groups at the C2 position of the dihydropyrazine ring. This gem-dimethyl substitution introduces a quaternary carbon center, which can have a significant impact on the molecule's conformation and properties.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| Appearance | Solid |

| SMILES | CC1(C)NC2=CC=CC=C2NC1 |

| InChI Key | MESWFJSLPLHJQL-UHFFFAOYSA-N |

To provide a broader context on the potential of substituted tetrahydroquinoxalines, the following table presents the observed biological activities of various derivatives.

| Derivative | Biological Activity |

| Quinoxaline (B1680401) derivatives | Antibacterial, Antifungal, Antiviral, Anticancer, Antituberculosis, Antimalarial, Anti-inflammatory nih.gov |

| Quinoxaline 1,4-dioxide derivatives | Antimicrobial researchgate.net |

| Pyrrolo[2,3-b]quinoxaline derivatives | Antioxidant, Anticancer, Antibacterial nih.gov |

The exploration of the this compound scaffold is still in its nascent stages. However, the established significance of the broader tetrahydroquinoxaline family in medicinal chemistry suggests that this particular derivative holds untapped potential. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully elucidate its properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2,4-dihydro-1H-quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11-12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESWFJSLPLHJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC=CC=C2N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32997-67-4 | |

| Record name | 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2,2 Dimethyl 1,2,3,4 Tetrahydroquinoxaline

Reduction and Oxidation Reactions of the Nitrogen Heterocycle

The tetrahydroquinoxaline core represents the reduced form of the aromatic quinoxaline (B1680401). Consequently, the most fundamental transformations of the nitrogen heterocycle are oxidation (dehydrogenation) to form the corresponding quinoxaline or dihydroquinoxaline, and the reverse reaction, reduction (hydrogenation) of the quinoxaline moiety.

Oxidation (Dehydrogenation): The oxidative aromatization of the tetrahydroquinoxaline ring is a key transformation, yielding the stable aromatic quinoxaline system. This dehydrogenation can be achieved using various catalytic systems under mild conditions. For instance, o-quinone-based catalysts, in conjunction with a Co(salophen) cocatalyst, have been shown to efficiently dehydrogenate tetrahydroquinolines to quinolines using ambient air at room temperature, a process applicable to the tetrahydroquinoxaline system. nih.gov This transformation is significant as it represents the "hydrogen release" step in hydrogen storage applications. researchgate.net The Gibbs free energies associated with the dehydrogenation of N-heterocycles have been studied to understand the thermodynamics of this process. researchgate.net

Reduction (Hydrogenation): The reduction of the corresponding aromatic quinoxaline is the primary method for synthesizing the tetrahydroquinoxaline scaffold. This process is often reversible and can be accomplished under mild conditions. elsevierpure.com Iridium-catalyzed asymmetric hydrogenation protocols have been developed for the synthesis of chiral tetrahydroquinoxaline derivatives, achieving high yields and excellent enantioselectivities. rsc.org These reactions can proceed stepwise, involving two sequential hydrogenation steps. rsc.org Other methods include transfer hydrogenation using reagents like HBpin in the presence of a Bu4NBr catalyst or using a combination of CoBr2·H2O and terpyridine with NH3·BH3. organic-chemistry.org

The reversible nature of the quinoxaline/tetrahydroquinoxaline redox couple is a central feature of its chemistry, making it a prime candidate for developing polymeric hydrogen carriers. elsevierpure.comacs.orgacs.org

| Reaction Type | Catalyst/Reagent | Conditions | Product | Reference |

| Oxidation | o-quinone/Co(salophen) | Room Temperature, Ambient Air | Quinoxaline | nih.gov |

| Reduction | Iridium Complex | 60 °C, 1 atm H₂ | Tetrahydroquinoxaline | elsevierpure.comacs.org |

| Reduction (TH) | CoBr₂·H₂O/terpyridine, NH₃·BH₃ | Ambient Conditions | Tetrahydroquinoxaline | organic-chemistry.org |

| Reduction (TH) | HBpin, Bu₄NBr | - | Tetrahydroquinoxaline | organic-chemistry.org |

Cyclization and Heterocycle Fusion Reactions

While 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline can be conceptualized as a building block for more complex fused systems, its most prominent role in cyclization chemistry is as a product. The tetrahydroquinoxaline framework is efficiently constructed through various intramolecular and intermolecular cyclization strategies.

One powerful method is the palladium-catalyzed intramolecular C-N bond formation. This approach has been used in the regio- and stereoselective synthesis of tetrahydroquinoxalines from precursors derived from the ring-opening of activated aziridines with 2-bromoanilines. organic-chemistry.org Similarly, enantioselective syntheses have been achieved via palladium-catalyzed alkene carboamination reactions between aniline (B41778) derivatives with pendant alkenes and aryl halides, a method that creates the heterocyclic ring and a C-C bond in a stereocontrolled manner. nih.gov

Metal-free cascade reactions provide another route, where 2-nitroanilines or o-dinitrobenzenes react with α-ketoesters or α-diketones. rsc.org This one-pot process involves the reduction of the nitro group, cyclization, and subsequent imine hydrogenation to yield the tetrahydroquinoxaline structure. rsc.org

The Povarov reaction, a formal [4+2] cycloaddition, is a versatile and widely used strategy for synthesizing the related tetrahydroquinoline skeleton from anilines, aldehydes, and alkenes. eurekaselect.comsci-rad.com This reaction proceeds via an N-arylimine intermediate that reacts with an electron-rich olefin. sci-rad.com While directly applied to tetrahydroquinolines, the principles of this multicomponent reaction highlight the importance of cycloaddition strategies in forming benzo-fused N-heterocycles. eurekaselect.comnih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The reactivity of the benzene (B151609) portion of the this compound molecule towards substitution reactions is governed by the electronic properties of the fused heterocyclic ring.

Electrophilic Aromatic Substitution (EAS): The nitrogen atoms of the tetrahydro-pyrazine ring act as activating, ortho-, para-directing groups. By donating lone-pair electron density into the aromatic π-system, they increase the nucleophilicity of the ring, making it more susceptible to attack by electrophiles than benzene itself. youtube.comyoutube.com This is analogous to the high reactivity of aniline or phenol (B47542) in EAS reactions. Therefore, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation are expected to proceed readily, with the electrophile being directed to the positions ortho and para to the C-N bonds (positions 6 and 7). masterorganicchemistry.com A catalyst is typically required to generate a sufficiently strong electrophile to react with the aromatic system. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and thus unreactive towards nucleophiles. wikipedia.org Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. libretexts.orglibretexts.org These groups are necessary to decrease the electron density of the ring and to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org The this compound molecule lacks strong electron-withdrawing groups; instead, it possesses electron-donating amino functionalities. Consequently, the aromatic ring is deactivated towards SNAr, and such reactions are not expected to occur under standard conditions. wikipedia.orgdalalinstitute.com

Functional Group Interconversions at Side Chains

The side chains in this compound are the two methyl groups at the C-2 position. The functionalization of these C(sp³)–H bonds presents a pathway for structural elaboration. While specific studies on the C-2 methyl groups of this exact compound are not prevalent, reactivity can be inferred from analogous systems like 2-methylquinolines and other substituted N-heterocycles.

The methyl groups adjacent to the nitrogen atom can be activated for subsequent reactions. For instance, in related 2-methylquinolines, the methyl group can be activated using a promoter, enabling tandem cyclization strategies. nih.gov Radical processes offer another route for the functionalization of C(sp³)–H bonds neighboring a nitrogen atom. nih.gov A one-pot radical halogenation followed by alkylation has been used to functionalize methyl-substituted benzo[h]quinolines, demonstrating a proof-of-concept for converting such methyl groups into more complex side chains. researchgate.net Furthermore, metal-mediated deprotonation and substitution at benzylic positions of iron-complexed tetrahydroquinoline has been demonstrated, indicating that the protons on carbons alpha to the nitrogen can be rendered acidic and susceptible to functionalization. rsc.org These examples suggest that the methyl groups in this compound are potential handles for further synthetic modification.

Reversible Hydrogenation/Dehydrogenation Dynamics in Polymeric Systems

The reversible redox chemistry of the quinoxaline/tetrahydroquinoxaline couple has been leveraged in the development of polymeric materials for chemical hydrogen storage. jst.go.jp These systems offer advantages in handling and safety over high-pressure or cryogenic hydrogen storage methods. elsevierpure.com

A notable example is a gel-like solid polymer, poly(6-vinyl-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline). elsevierpure.comelsevierpure.com This material demonstrates efficient and reversible hydrogenation and dehydrogenation under mild conditions. The dehydrogenation (hydrogen release) from the polymer occurs within 2 hours when heated to 120°C in air. elsevierpure.comelsevierpure.com The subsequent hydrogenation (hydrogen storage) is achieved at 60°C under ambient hydrogen pressure in the presence of an iridium complex catalyst. elsevierpure.comelsevierpure.com

The presence of the methyl groups at the C-2 and C-3 positions (analogous to the C-2 position in the title compound) was found to dramatically improve the rate of dehydrogenation compared to the unsubstituted poly(6-vinyl-1,2,3,4-tetrahydroquinoxaline), which required over 5 hours for complete hydrogen release under the same conditions. elsevierpure.comelsevierpure.com This rate enhancement is attributed to the electron-donating properties of the methyl groups, which stabilize the dehydrogenated quinoxaline state. elsevierpure.comelsevierpure.com This research provides a clear guideline for the molecular design of nitrogen heterocyclic compounds for rapid dehydrogenation. elsevierpure.com

| Polymer System | Process | Conditions | Time for Completion | Key Finding | Reference |

| Poly(6-vinyl-1,2,3,4-tetrahydroquinoxaline) | Dehydrogenation | 120°C, Air | > 5 hours | Baseline for dehydrogenation rate. | elsevierpure.comelsevierpure.com |

| Poly(6-vinyl-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline) | Dehydrogenation | 120°C, Air | < 2 hours | Methyl groups significantly accelerate dehydrogenation. | elsevierpure.comelsevierpure.com |

| Poly(6-vinyl-2,3-dimethylquinoxaline) | Hydrogenation | 60°C, 1 atm H₂, Iridium catalyst | - | Reversible hydrogenation under mild conditions. | elsevierpure.comelsevierpure.com |

Computational and Theoretical Chemistry Investigations of 2,2 Dimethyl 1,2,3,4 Tetrahydroquinoxaline

Molecular Docking and Ligand-Target Interaction Prediction

No molecular docking studies predicting the interaction of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline with specific biological targets were identified.

Molecular Dynamics (MD) Simulations of Compound Interactions

There are no available reports on molecular dynamics simulations performed to study the interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models incorporating this compound were found in the scientific literature.

Further theoretical research would be required to generate the specific data needed to populate these fields of study for this compound.

Topological Descriptors and Biological Activity Correlation

No studies correlating the topological descriptors of this compound with its biological activity have been found in the surveyed scientific literature. While the biological activities of various tetrahydroquinoxaline derivatives are a subject of research, specific quantitative analyses linking the molecular topology of this particular dimethylated analogue to any biological endpoint are not available.

Applicability Domain Analysis in QSAR Models

There are no published QSAR models where this compound is included in the training or test set, and consequently, no applicability domain analysis for this compound is available. The principles of applicability domain are crucial for validating the predictions of QSAR models, but without models that include this specific compound, such an analysis cannot be performed or reported.

Research Applications in Advanced Materials and Synthetic Organic Chemistry

Utilization as Chemical Intermediates for Complex Organic Compounds

The 1,2,3,4-tetrahydroquinoline (B108954) and its heterocyclic analogue, tetrahydroquinoxaline, are recognized as important structural motifs in a vast number of biologically active compounds and synthetic pharmaceuticals. nih.govresearchgate.net The synthesis of derivatives of 1,2,3,4-tetrahydroquinoline has been a significant focus in organic chemistry, with various methods developed for their preparation, including hydrogenation reduction, cyclization, and multi-molecule condensation approaches. researchgate.net These strategies highlight the utility of the tetrahydroquinoline core in generating molecular diversity.

The 2,2-dimethyl substitution on the tetrahydroquinoxaline ring provides steric hindrance and electronic modifications that can be exploited in the synthesis of more complex molecules. While direct examples of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline as a starting material for complex natural product synthesis are not extensively detailed in the provided search results, the general importance of the tetrahydroquinoline and tetrahydroquinoxaline frameworks suggests its potential as a versatile intermediate. nih.govresearchgate.net For instance, the synthesis of various substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids has been explored, demonstrating the amenability of this heterocyclic system to further functionalization. researchgate.net The development of synthetic protocols, such as iridium-catalyzed asymmetric hydrogenation, allows for the creation of chiral tetrahydroquinoxaline derivatives, further expanding their potential as intermediates in the synthesis of enantiomerically pure complex molecules. rsc.org

Contributions to Polymer Science and Materials Development (e.g., Organic Light-Emitting Diodes)

In the realm of materials science, derivatives of tetrahydroquinoxaline have shown significant promise, particularly in the development of materials for organic light-emitting diodes (OLEDs). Tetrahydroquinoxaline moieties can be integrated into the design of thermally activated delayed fluorescence (TADF) emitters, which are crucial components in next-generation OLEDs. rsc.orgrsc.org

In one study, three TADF compounds were designed and synthesized using 1,2,3,4-tetrahydrophenazine, a related structure, as an acceptor unit. These materials exhibited small singlet-triplet energy splitting, a key property for efficient TADF. rsc.org OLEDs fabricated with these emitters achieved a maximum brightness of up to 36,480 cd m⁻², a power efficiency of 41.0 lm W⁻¹, and an external quantum efficiency of 15.3%. rsc.org

Another research effort focused on integrating tetrahydroquinoxaline (THQX) as a donor into a boron–nitrogen framework to create multiple-resonance TADF emitters. rsc.org The strategic placement of the flexible THQX donor promoted long-range charge transfer, leading to favorable TADF emission. An OLED based on one of these emitters, BN-Q-Ph, displayed an emission peak at 476 nm with a narrow full width at half maximum (FWHM) of 36 nm and achieved a maximum external quantum efficiency of 28.7%. rsc.org This device also demonstrated significantly reduced efficiency roll-off at high brightness. rsc.org

| Emitter | Donor Moiety | Acceptor Moiety | Max. EQE (%) | Emission Peak (nm) | FWHM (nm) |

| DMAC-TTPZ | 9,9-dimethyl-9,10-dihydroacridine | 1,2,3,4-tetrahydrophenazine | 15.3 | - | - |

| PXZ-TTPZ | Phenoxazine | 1,2,3,4-tetrahydrophenazine | - | - | - |

| PTZ-TTPZ | Phenothiazine | 1,2,3,4-tetrahydrophenazine | - | - | - |

| BN-Q-Ph | Tetrahydroquinoxaline | Boron-nitrogen framework | 28.7 | 476 | 36 |

Table 1: Performance of OLEDs incorporating tetrahydroquinoxaline and related derivatives.

Role in Corrosion Inhibition Studies

Quinoxaline (B1680401) derivatives have been investigated for their potential as corrosion inhibitors for various metals in acidic environments. ingentaconnect.comresearchgate.netresearchgate.net The effectiveness of these organic compounds is often attributed to the presence of heteroatoms (nitrogen) and π-electrons in their structure, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive agents. researchgate.net

One study synthesized two novel quinoxalinone-based compounds and evaluated their efficacy in inhibiting the corrosion of mild steel in a 15% HCl solution. ingentaconnect.com The results from electrochemical impedance spectroscopy and potentiodynamic polarization showed that these compounds exhibited significant anticorrosive activity. ingentaconnect.com Surface analysis techniques confirmed the effective adsorption of the inhibitors on the steel surface, forming a protective layer. ingentaconnect.com

While these studies focus on derivatives of quinoxalinone, the fundamental properties of the quinoxaline scaffold that contribute to corrosion inhibition are also present in this compound. The nitrogen atoms in the heterocyclic ring can act as active sites for adsorption on the metal surface. Further research specifically on this compound would be necessary to fully elucidate its corrosion inhibition capabilities.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| (2E,3E)-6-chloro-2,3-dihydrazinylidene-1-methyl-1,2,3,4-tetrahydroquinoxaline (MR1) | Mild Steel | 15% HCl | Significant (not quantified) |

| (2E,3E)-2,3-dihydrazinylidene-1-methyl-1,2,3,4-tetrahydroquinoxaline (MR2) | Mild Steel | 15% HCl | Significant (not quantified) |

Table 3: Corrosion inhibition data for quinoxalinone-based compounds.

Mechanistic Investigations of 2,2 Dimethyl 1,2,3,4 Tetrahydroquinoxaline Biological Interactions

Molecular Target Identification and Binding Affinity Studies

Research into the biological activity of the tetrahydroquinoxaline scaffold has identified several key molecular targets. Derivatives of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline have been investigated for their binding affinity to enzymes that are significant in metabolic and immuno-oncology pathways.

The primary molecular targets identified for this class of compounds include:

AMP deaminase 2 (AMPD2): This enzyme is recognized for its role in energy homeostasis. nih.govresearchgate.net Specific derivatives, namely 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides, have been developed as selective AMPD2 inhibitors. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): This serine protease is a well-established therapeutic target for managing type 2 diabetes due to its role in inactivating incretin (B1656795) hormones. nih.govresearchgate.net A series of compounds featuring a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold demonstrated significant inhibitory activity against DPP-4. researchgate.net

Binding affinity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

Allosteric Modulation and Conformational Change Mechanisms (e.g., AMPD2 Inhibition)

A novel mechanism of action has been identified for derivatives of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline as inhibitors of AMP deaminase 2 (AMPD2). nih.gov These compounds function not by competing with the substrate at the active site, but through allosteric modulation. nih.govresearchgate.net

Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov In the case of the 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide series, this interaction was hypothesized based on the observation that their inhibitory effect increased with preincubation, suggesting a time-dependent conformational change in the enzyme. researchgate.net

X-ray crystallography studies confirmed this mechanism, revealing that the binding of the inhibitor changes the shape of the substrate pocket. nih.gov This conformational change effectively prevents the natural substrate, adenosine (B11128) monophosphate (AMP), from binding, thus inhibiting the enzyme's function. nih.govresearchgate.net This allosteric mechanism provides a basis for developing highly selective inhibitors for AMPD2. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., DPP-4, CYP Enzymes)

Dipeptidyl Peptidase-4 (DPP-4) Inhibition:

Derivatives of the tetrahydroquinoxaline scaffold have been identified as potent inhibitors of DPP-4. researchgate.net This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control. nih.gov

Kinetic studies are essential to characterize the nature of enzyme inhibition, which can be competitive, non-competitive, or mixed-type. nih.gov For example, a non-competitive inhibitor binds to a site other than the active site and reduces the maximal velocity (Vmax) of the enzyme without changing the substrate concentration at half-maximal velocity (Km). nih.gov A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km. nih.gov

A study of various 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives demonstrated significant DPP-4 inhibition, with IC₅₀ values in the nanomolar to micromolar range. researchgate.net

| Compound | IC₅₀ (nM) |

|---|---|

| Derivative 9a | 39.20 |

| Derivative 10a | 6.70 |

| Derivative 10f | 14.30 |

| Derivative 10g | 39.00 |

| Linagliptin (Reference) | 5.10 |

Cytochrome P450 (CYP) Enzymes Inhibition:

Cytochrome P450 enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including therapeutic drugs. nih.govbiomolther.org Inhibition of CYP enzymes, whether reversible or irreversible (mechanism-based), is a primary cause of drug-drug interactions. deakin.edu.aunih.gov While extensive research exists on CYP inhibition by various heterocyclic compounds like isoquinoline (B145761) alkaloids, specific data on the inhibitory kinetics and mechanism of action of this compound on major human CYP isoforms were not prominent in the reviewed scientific literature. One study noted that 2,3-dimethylquinoxaline (B146804), a related but structurally distinct compound, had only a minor effect on hepatic CYP450 enzymes in rats. nih.gov

Modulation of Cellular Signaling Pathways (e.g., NF-κB Pathway)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. mdpi.comnih.gov The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. researchgate.net Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the degradation of IκBα and the translocation of NF-κB into the nucleus to initiate gene transcription. mdpi.comresearchgate.net

While many natural and synthetic compounds, including some heterocyclic structures, are known to modulate this pathway, specific research detailing the direct modulation of the NF-κB signaling cascade by this compound was not identified in the reviewed literature.

In Vitro Biological System Evaluations (e.g., Cellular Models, HepG2 Hepatocytes)

In vitro cellular models are indispensable tools for evaluating the biological effects and potential toxicity of chemical compounds. Human hepatocellular carcinoma cells (HepG2) are a widely used model for studying liver-related effects because they retain many metabolic functions of hepatocytes. nih.govnih.gov

The toxicological profile of 2,3-dimethylquinoxaline, a structurally related compound, was assessed using several in vitro models, including HepG2 cells. nih.gov In this study, the compound's effect on hepatotoxicity was evaluated by measuring cellular ATP levels, an indicator of metabolically active and healthy cells. The results showed that at concentrations up to 100 μM, 2,3-dimethylquinoxaline caused a non-significant reduction in ATP levels in HepG2 cells, with an IC₅₀ value greater than 100 μM. nih.gov This suggests a relatively low potential for acute cytotoxicity in this specific liver cell model. nih.gov

| Compound | Endpoint | IC₅₀ (μM) |

|---|---|---|

| 2,3-dimethylquinoxaline | ATP Reduction | > 100 |

| Chlorpromazine (Reference) | ATP Reduction | 10.5 |

| Carbonyl cyanide 3-chlorophenylhydrazone (Reference) | ATP Reduction | 2.67 |

Structure Activity Relationship Sar Studies for 2,2 Dimethyl 1,2,3,4 Tetrahydroquinoxaline Derivatives

Impact of Substituent Modifications on Biological Activities

The biological profile of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline derivatives can be significantly altered by the introduction of various substituents on the aromatic ring and the nitrogen atoms of the heterocyclic core. While specific SAR studies on the 2,2-dimethyl scaffold are limited in publicly available literature, valuable insights can be drawn from studies on the broader class of tetrahydroquinoxaline and quinoxaline (B1680401) derivatives.

For instance, in a study focused on tetrahydroquinoxaline sulfonamide derivatives as potential anticancer agents, modifications on the tetrahydroquinoxaline ring and the phenylsulfonyl group led to significant variations in antiproliferative activity. Compounds featuring a methoxy (B1213986) group on the tetrahydroquinoxaline ring generally exhibited better inhibitory activities against the HT-29 human colon cancer cell line compared to unsubstituted analogs. researchgate.net The position and nature of substituents on the phenylsulfonyl moiety also played a critical role. For example, a derivative with a 4-methoxy substitution on the phenylsulfonyl group demonstrated potent activity. researchgate.net

In the context of antimicrobial agents, the substitution pattern on the quinoxaline ring is a key determinant of activity. nih.gov Although not specific to the 2,2-dimethyltetrahydro derivative, studies on quinoxaline-1,4-dioxides have shown that the introduction of methyl and other groups at the 2- and 3-positions can modulate their antibacterial and anticancer properties. researchgate.net Furthermore, the addition of chalcone (B49325) moieties to a quinoxalinyl scaffold has been shown to produce compounds with promising antibacterial and antifungal activities, with the nature and position of substituents on the chalcone phenyl ring influencing the potency. hilarispublisher.com

The following interactive table summarizes hypothetical SAR trends for this compound derivatives based on findings from related quinoxaline and tetrahydroquinoxaline studies.

| Position of Substitution | Type of Substituent | Observed/Predicted Impact on Activity | Potential Therapeutic Area |

|---|---|---|---|

| Aromatic Ring (e.g., C6, C7) | Electron-donating groups (e.g., -OCH3) | Increased anticancer activity. researchgate.net | Anticancer |

| Aromatic Ring (e.g., C6, C7) | Electron-withdrawing groups (e.g., -Cl) | Potentially enhanced NMDA receptor antagonism. tandfonline.com | Neuroprotective |

| N1-position | Sulfonyl groups with substituted phenyl rings | Modulated antiproliferative effects. researchgate.net | Anticancer |

| N4-position | Alkyl or aryl groups | Could influence solubility and cell permeability. | General Drug Development |

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are inherently chiral. researchgate.net For this compound derivatives that possess chiral centers, the spatial arrangement of atoms can lead to significant differences in pharmacological activity between enantiomers. researchgate.netnih.gov A chiral center can arise in these derivatives if a substituent is introduced at a position that is not the 2-position, or if the substituents at the 2-position are different.

The differential activity of enantiomers stems from their distinct three-dimensional shapes, which can lead to varying affinities and efficacies at receptor binding sites or enzyme active sites. nih.gov One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for adverse effects. nih.gov Therefore, the separation and individual evaluation of enantiomers are critical steps in the drug development process.

The following table illustrates the potential differential effects of enantiomers of a hypothetical chiral this compound derivative.

| Enantiomer | Hypothetical Pharmacological Profile | Potential Implication |

|---|---|---|

| (R)-enantiomer | High affinity for Target A, low for Target B | Therapeutically active isomer with high selectivity. |

| (S)-enantiomer | Low affinity for Target A, high for Target B | Could be inactive, have off-target effects, or contribute to side effects. |

| Racemic Mixture | Combined activity of both enantiomers | May have a complex pharmacological profile and a lower therapeutic index compared to the pure active enantiomer. |

Systematic SAR Exploration within Tetrahydroquinoxaline Frameworks

A systematic approach to SAR exploration within the broader tetrahydroquinoxaline framework is essential for identifying novel drug candidates with improved properties. rsc.org This involves the synthesis of a library of compounds with diverse substituents at various positions of the core structure and evaluating their biological activities.

Studies on different classes of tetrahydroquinoxaline derivatives have provided valuable SAR data. For instance, in the development of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (NMDA) receptor antagonists, it was found that substitution at the 5-position with a heterocyclylmethyl or 1-(heterocyclyl)-1-propyl group significantly influenced binding affinity. tandfonline.com Specifically, heterocyclic groups capable of accepting a hydrogen bond, such as 1,2,3-triazol-1-yl, led to a notable increase in potency. tandfonline.com

Another study on tetrahydroquinoxaline sulfonamide derivatives as colchicine (B1669291) binding site inhibitors for cancer therapy revealed that compounds with a methoxy group on the tetrahydroquinoxaline ring and a substituted phenyl group at the R1 position showed promising antiproliferative activities. researchgate.net The systematic exploration of different substituents on the phenyl group could lead to the identification of compounds with enhanced potency and selectivity.

The following table provides a summary of systematic SAR explorations on various tetrahydroquinoxaline frameworks, which can guide future studies on this compound derivatives.

| Tetrahydroquinoxaline Derivative Class | Key SAR Findings | Therapeutic Target/Application |

|---|---|---|

| 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones | Substituents at the 5-position capable of hydrogen bond acceptance increase binding affinity. tandfonline.com | NMDA receptor antagonists (neuroprotection). tandfonline.com |

| Tetrahydroquinoxaline sulfonamides | Methoxy group on the tetrahydroquinoxaline ring and substituted phenylsulfonyl groups enhance antiproliferative activity. researchgate.net | Anticancer (colchicine binding site inhibitors). researchgate.net |

| Quinoxaline-1,4-dioxides | Substitutions at the 2- and 3-positions modulate antimicrobial and anticancer activities. researchgate.net | Antimicrobial and anticancer agents. researchgate.net |

Academic Research Avenues for Diverse Biological Activities

Neuroprotective Research and Neurological Disorder Models

There is a significant body of research on the neuroprotective effects of tetrahydroisoquinolines, a related but structurally distinct class of heterocyclic amines. These compounds have been investigated for their potential in the context of neurodegenerative diseases. However, specific studies on the neuroprotective potential of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline in neurological disorder models could not be identified in the reviewed literature. The available research on related compounds does not provide a direct basis for assessing the neuroprotective capacity of this specific tetrahydroquinoxaline derivative.

Anticancer and Cytotoxic Activity in Cell Line Studies

The anticancer potential of quinoxaline (B1680401) and tetrahydroquinoline derivatives is an active area of research. ekb.egnih.gov These compounds have been investigated for their cytotoxic effects against various human cancer cell lines. acs.org Despite this, specific data on the anticancer and cytotoxic activity of this compound in cell line studies is not available in the reviewed scientific literature.

Research on other tetrahydroquinoline derivatives has shown promising results. For example, certain novel 1,2,3,4-tetrahydroquinoline (B108954) scaffolds have been identified as potent inhibitors of NF-κB transcriptional activity and have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including lung, kidney, breast, prostate, stomach, and colon cancer cells. nih.govacs.org Similarly, some 3,4-diaryl-1,2,3,4-tetrahydroquinolines have shown low micromolar inhibition of various cancer cell lines. nih.gov

Table 2: Examples of Cytotoxic Activity in Tetrahydroquinoline Derivatives

| Compound Class | Cancer Cell Lines Tested | Notable Findings |

| Novel 1,2,3,4-tetrahydroquinoline scaffolds | NCI-H23 (lung), ACHN (kidney), MDA-MB-231 (breast), PC-3 (prostate), NUGC-3 (stomach), HCT 15 (colon) | One compound exhibited potent cytotoxicity against all evaluated human cancer cell lines. nih.govacs.org |

| 3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines | Various cancer cell lines | A lead compound showed low micromolar inhibition. nih.gov |

| Tetrahydroquinolinone derivatives | HTC-116 (colon), A549 (lung) | A specific derivative exhibited potent cytotoxicity. mostwiedzy.pl |

Note: This table illustrates the anticancer potential within the broader tetrahydroquinoline class and does not include data for this compound.

Antioxidant Capacity and Oxidative Stress Mitigation Research

Research into the antioxidant properties of tetrahydroquinoxalines suggests that this class of compounds has significant potential. One study found that the antioxidant activity of 1,2,3,4-tetrahydroquinoxalines was considerably greater than that of 1,2,3,4-tetrahydroquinolines. researchgate.net Notably, 2-methyl-1,2,3,4-tetrahydroquinoxaline, a close structural analog of the subject compound, exhibited the highest induction period among the tested antioxidants in that study, suggesting strong antioxidant capabilities. researchgate.net However, direct studies on the antioxidant capacity and oxidative stress mitigation by this compound were not found. Another study explored the synthesis of 2,2-dimethyl-1,2,3,4-tetrahydroquinolin-4-ones as precursors for antioxidants. researchgate.net

Exploration of Anti-Inflammatory Effects

The anti-inflammatory potential of quinoxaline and related heterocyclic structures has been a subject of investigation. researchgate.net While direct research on the anti-inflammatory effects of this compound is not present in the reviewed literature, a study on the closely related 2,2-dimethyl-1,2-dihydroquinolines reported on their synthesis and anti-inflammatory activity. nih.gov This suggests that the dimethyl substitution pattern on a similar heterocyclic core could be a feature of interest in the search for new anti-inflammatory agents. Other research has focused on different derivatives, with some novel 1,2,3,4-tetrahydroquinoline compounds showing inhibition of pro-inflammatory mediators in microglial cells. nih.gov

Investigations into Antiviral and Anti-HIV Properties

Quinoxaline derivatives have been recognized for their broad spectrum of biological activities, including antiviral properties. nih.govnih.gov The development of novel quinoxaline-based compounds as anti-HIV agents is an ongoing area of research. conicet.gov.ar These studies often involve modifying the quinoxaline scaffold to enhance potency and reduce toxicity. conicet.gov.ar However, specific investigations into the antiviral and anti-HIV properties of this compound were not identified in the reviewed scientific literature. Research in this area has tended to focus on other substituted quinoxaline or tetrahydroquinoline derivatives. nih.gov

Research on Enzyme and Receptor Modulation (e.g., Kinase Inhibition, PPAR Agonism, DNA Gyrase, Methionyl tRNA Synthetase, Glucocorticoid Receptor)

The modulation of various enzymes and receptors by quinoxaline and tetrahydroquinoline derivatives is a significant area of pharmaceutical research. These scaffolds have been explored as inhibitors of various kinases, including Pim-1 and Pim-2 kinases, which are targets in oncology. mdpi.com Additionally, quinoxaline derivatives are being investigated as inhibitors of other kinases like EGFR and VEGFR. ekb.eg

In the context of other targets, research has been conducted on quinoxaline derivatives as inhibitors of methionyl-tRNA synthetase, a potential target for antimicrobial agents. nih.govnih.gov However, specific studies detailing the activity of this compound as a modulator of any of the specified enzymes or receptors (Kinase, PPAR, DNA Gyrase, Methionyl tRNA Synthetase, Glucocorticoid Receptor) could not be found in the reviewed literature. The existing research focuses on other substitution patterns on the quinoxaline or related heterocyclic cores.

Antidiabetic Research via Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The quest for novel and effective treatments for type 2 diabetes mellitus has led researchers to explore the therapeutic potential of various heterocyclic compounds. Among these, derivatives of the this compound scaffold have emerged as a promising class of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.

Recent studies have focused on the design, synthesis, and biological evaluation of novel series of compounds featuring a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide core. These investigations have revealed that strategic structural modifications can lead to potent and selective DPP-4 inhibitors. For instance, the introduction of various substituted aromatic and heterocyclic rings linked via sulfonamide or related functionalities has yielded compounds with significant inhibitory activity. Molecular docking studies have further elucidated the binding modes of these derivatives within the active site of the DPP-4 enzyme, providing a rationale for their observed potencies and a foundation for future structure-based drug design. The promising in vitro and in vivo hypoglycemic effects of these compounds underscore the potential of the tetrahydroquinoxaline scaffold in the development of new antidiabetic agents.

Table 1: In Vitro DPP-4 Inhibitory Activity of Selected Tetrahydroquinoxaline Derivatives

| Compound | IC50 (µM) |

| Compound 9a | Data not available |

| Compound 10a | Data not available |

| Compound 10f | Data not available |

| Compound 10g | Data not available |

IC50 values represent the concentration of the compound required to inhibit 50% of the DPP-4 enzyme activity. Data is based on reported promising activity, though specific IC50 values were not provided in the publicly available abstracts.

Exploration of Ion Channel Modulatory Activities

Ion channels, which are integral membrane proteins that control the flow of ions across cellular membranes, represent a critical class of drug targets for a wide array of physiological and pathological processes. The modulation of ion channel activity can have profound effects on neuronal excitability, muscle contraction, and cellular signaling, making them attractive targets for the treatment of cardiovascular, neurological, and metabolic disorders.

While the this compound scaffold has been investigated for other biological activities, its potential as an ion channel modulator remains a largely unexplored area of research. A comprehensive review of the current scientific literature reveals a significant gap in studies dedicated to the interaction of this compound and its derivatives with various ion channels, such as potassium, sodium, and calcium channels. The structural features of the tetrahydroquinoxaline nucleus, including its aromatic and heterocyclic components, suggest that it could potentially interact with the binding sites of these channels. Future research in this direction could involve screening a library of this compound derivatives against a panel of ion channels to identify any potential modulatory effects. Such exploratory studies could unveil novel therapeutic applications for this class of compounds and open up new avenues for drug discovery. Given the absence of published data, this field is ripe for pioneering investigations.

Future Research Directions and Perspectives on 2,2 Dimethyl 1,2,3,4 Tetrahydroquinoxaline

Emerging Synthetic Methodologies and Sustainable Chemistry

Future synthetic research will likely move beyond traditional condensation reactions to focus on more efficient and environmentally benign methods for producing 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline and its derivatives. A key area of development is the use of novel catalytic systems that promote sustainability.

Metal-Free Catalysis: Research into metal-free transfer hydrogenation processes is a promising green alternative. organic-chemistry.org For instance, methods using hydrogen sources like HBpin in the presence of non-corrosive catalysts such as Bu₄NBr are being explored for the synthesis of tetrahydroquinoxalines, offering an environmentally friendly route. organic-chemistry.org

Earth-Abundant Metal Catalysis: The use of inexpensive and abundant metals, such as cobalt, is gaining traction. A combination of CoBr₂·H₂O and terpyridine as a ligand has been shown to effectively catalyze the transfer hydrogenation of N-heteroarenes under ambient conditions, a technique applicable to the tetrahydroquinoxaline family. organic-chemistry.org

Electrochemical Synthesis: Green chemistry principles are also being advanced through electrochemical methods. rsc.org Electrosynthesis can provide mild reaction conditions and high efficiency, using acetonitrile, for example, as both a hydrogen source and a cyanomethyl precursor for related heterocyclic systems. rsc.org

Domino Reactions: Domino, tandem, or cascade reactions represent a highly efficient strategy for synthesizing complex molecules like tetrahydroquinolines from simple starting materials in a single operation. nih.gov These methods improve atom economy and reduce waste by avoiding the isolation of intermediates, aligning with the goals of sustainable chemistry. nih.gov

These emerging strategies aim to reduce reliance on harsh reagents, minimize waste, and lower energy consumption, making the synthesis of these valuable scaffolds more sustainable.

Advanced Computational Approaches for Drug Design and Material Science

Computational chemistry is a critical tool for accelerating the discovery and optimization of novel compounds. taylorandfrancis.comnih.gov For this compound, advanced computational methods can predict its properties and guide experimental work. frontiersin.org

Quantum Chemical Calculations: Density Functional Theory (DFT) is used to investigate the electronic structure, molecular geometry, and spectroscopic properties of quinoxaline (B1680401) derivatives. nih.govresearchgate.net Such calculations provide insights into the molecule's stability, reactivity, and the HOMO-LUMO energy gap, which was calculated for a related dihydroquinoxalin-2-one to be 3.8918 eV. nih.gov This information is vital for designing applications in material science.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, molecular docking simulations can predict the binding orientation and affinity of tetrahydroquinoxaline derivatives. frontiersin.orgnih.gov This approach was used to study the interaction of tetrahydroquinoxaline sulfonamide derivatives with tubulin, where the tetrahydroquinoxaline group was shown to form hydrophobic interactions at the interface of α and β tubulin. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed. frontiersin.orgresearchgate.netnih.gov These models are built using a set of known active molecules to identify the key structural features required for biological activity, guiding the design of new, more potent analogs. nih.govnih.gov

These computational tools reduce the time and cost associated with traditional trial-and-error discovery, enabling a more rational approach to designing new drugs and materials. taylorandfrancis.com

Table 1: Computational Methods in Drug and Material Design

| Computational Method | Application for Tetrahydroquinoxalines | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic and structural properties. | Molecular stability, reactivity, HOMO-LUMO gap. nih.gov |

| Molecular Docking | Prediction of binding modes to biological targets. | Ligand-protein interactions, binding affinity. nih.gov |

| QSAR/Pharmacophore Modeling | Identification of key features for biological activity. | Structure-activity relationships, design of new analogs. researchgate.netnih.gov |

Identification of Novel Biological Targets and Therapeutic Applications

The tetrahydroquinoxaline scaffold is present in a wide range of biologically active compounds. acs.orgmdpi.com Future research will focus on screening this compound and its derivatives against new biological targets to uncover novel therapeutic applications. johnshopkins.edu

Anticancer Activity: Derivatives of the tetrahydroquinoxaline scaffold have been evaluated for their antiproliferative activities. nih.gov One study identified a tetrahydroquinoxaline sulfonamide derivative as a potent inhibitor of tubulin polymerization, arresting the cell cycle at the G2/M phase. nih.govrsc.org This highlights the potential for developing new microtubule targeting agents for cancer therapy.

Kinase Inhibition: Apoptosis signal-regulated kinase 1 (ASK1) is a key factor in apoptosis, inflammation, and fibrosis. nih.gov Recently synthesized quinoxaline derivatives have shown potent inhibitory activity against ASK1, suggesting a therapeutic strategy for diseases like non-alcoholic fatty liver disease. nih.gov

Chronic Pain Management: The tetrahydroquinoline scaffold has been investigated for the treatment of chronic pain. acs.org Structure-activity relationship studies have identified lead molecules that inhibit the interaction between the Cav3.2 calcium channel and USP5, demonstrating efficacy in mouse models of pain. acs.org

Antimalarial and Antiviral Potential: The broader quinoline (B57606) family, from which tetrahydroquinoxalines are derived, is known for its antimalarial and antiviral properties, suggesting that derivatives of this compound could also be explored for these applications. mdpi.com

The diverse biological activities reported for related compounds underscore the potential of this scaffold in addressing a multitude of diseases.

Integration with Modern Analytical Techniques for In-Depth Characterization

A comprehensive understanding of the structural and physicochemical properties of this compound is fundamental for its application. The integration of multiple modern analytical techniques is crucial for its in-depth characterization. science.govijpsjournal.comresearchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for elucidating the molecular structure. ijpsjournal.com Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can confirm atomic connectivity and provide unambiguous structural assignment. ijpsjournal.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition. science.gov Techniques like GC-MS and LC-MS are vital for purity analysis and identification of related substances. ijpsjournal.com

Crystallographic and Thermal Analysis:

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, revealing bond lengths, angles, and intermolecular interactions such as hydrogen bonding. researchgate.net

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine thermal stability, melting points, and other phase transitions. westernresearch.org

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity and quantifying the compound. researchgate.net

The combination of these orthogonal analytical methods provides a complete profile of the compound, which is essential for quality control, regulatory purposes, and understanding its behavior in various applications. science.govlongdom.org

Table 2: Key Analytical Techniques for Characterization

| Technique | Information Provided |

|---|---|

| NMR Spectroscopy | Molecular structure, atomic connectivity. ijpsjournal.com |

| Mass Spectrometry (MS) | Molecular weight, elemental formula. science.gov |

| X-ray Crystallography | 3D solid-state structure, intermolecular interactions. researchgate.net |

| HPLC | Purity assessment, quantification. researchgate.net |

| TGA/DSC | Thermal stability, phase transitions. westernresearch.org |

Development of Smart Materials Based on Tetrahydroquinoxaline Scaffolds

The unique electronic properties and structural rigidity of the quinoxaline core make it an attractive component for advanced functional materials. Future research will likely explore the incorporation of the this compound scaffold into "smart" materials that respond to external stimuli. nih.govrsc.org

Polymers for Optoelectronics: Quinoxaline-based polymers have been extensively studied for optoelectronic applications due to their favorable electronic properties. researchgate.netrsc.org They have been used as building blocks for electron-donating polymers in polymer solar cells (PSCs), achieving high power conversion efficiencies. rsc.org The specific properties of the 2,2-dimethyl derivative could be harnessed to tune the performance of such devices.

Chemosensors: The nitrogen atoms within the quinoxaline ring system can act as binding sites for ions or molecules. This property has been exploited to create quinoxaline-based fluorophores that act as chemosensors for detecting anions or cations. researchgate.net Diversity-oriented synthesis has enabled the rapid development of quinoxaline-based organoboron fluorophores for sensing applications, such as the detection of hypochlorite. rsc.org

Shape Memory Polymers (SMPs) for Scaffolds: While not directly reported for tetrahydroquinoxaline, the concept of smart scaffolds is well-established, particularly using shape memory polymers in tissue engineering. nih.govrsc.org The tetrahydroquinoxaline unit could be incorporated into polymer backbones to create novel SMPs. These materials could be designed to change shape in response to stimuli like temperature or pH, making them suitable for applications in regenerative medicine, such as self-deploying tissue scaffolds. nih.govnih.gov

By integrating the tetrahydroquinoxaline scaffold into larger molecular or polymeric systems, researchers can develop new smart materials with tailored properties for a wide range of technological applications, from renewable energy to biomedical devices.

Q & A

Q. What are the most reliable synthetic routes for 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, including alkylation or hydrogenation strategies. A common approach is the alkylation of tetrahydroquinoxaline precursors with methylating agents under basic conditions (e.g., using K₂CO₃ in DMF at 80–100°C) . For stereoselective synthesis, asymmetric hydrogenation of quinoxaline derivatives using chiral iridium or ruthenium catalysts (e.g., [Ir]/PQ-phos systems) achieves enantiomeric excess (ee) up to 90% under 5–10 bar H₂ pressure in methanol . Optimization requires careful control of solvent polarity, temperature, and catalyst loading to minimize side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : Distinct ¹H NMR signals for methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.2 ppm). ¹³C NMR shows methyl carbons at δ 20–25 ppm and tetrahydroquinoxaline ring carbons at δ 40–60 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 176 (C₁₀H₁₄N₂) with fragmentation patterns confirming the bicyclic structure .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity >98% .

Q. What factors influence the stability of this compound in solution and solid states?

Stability is affected by:

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility but may promote oxidation. Non-polar solvents (e.g., hexane) improve shelf life .

- Temperature : Decomposition occurs above 150°C; storage at –20°C in inert atmospheres is recommended .

- pH : Acidic conditions (pH < 4) protonate the nitrogen atoms, increasing reactivity toward electrophiles .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC) and E. coli .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Anti-inflammatory Potential : Inhibition of COX-2 enzyme activity measured via ELISA .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

Chiral iridium catalysts (e.g., fac-exo-(R)-[IrH₂{C₆H₄C*H(Me)N(CH₂CH₂PPh₂)₂}]) enable asymmetric hydrogenation of 2-methylquinoxaline precursors under 5 bar H₂ in methanol, achieving up to 90% ee . Ruthenium complexes with diphosphinite ligands also show high enantioselectivity (85–90% ee) at 50–100°C . Catalyst design must balance steric hindrance and electronic effects to optimize stereocontrol.

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

Kinetic studies reveal that methyl groups at the 2-position sterically hinder attack at adjacent carbons, directing nucleophiles to the 3- or 4-positions. Computational DFT analyses suggest transition-state stabilization via hyperconjugation between the N–H bond and the incoming nucleophile . Solvent effects (e.g., DMF vs. THF) further modulate reactivity by altering charge distribution .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Molecular Docking : Predict binding affinities to targets like COX-2 or bacterial topoisomerases using AutoDock Vina .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for functionalization .

Q. What strategies resolve contradictions in reported biological activity data for tetrahydroquinoxaline derivatives?

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., fixed cell lines, identical assay conditions) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. ethyl groups) to isolate pharmacophores .

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to differentiate intrinsic activity from bioavailability effects .

Q. What advanced applications exist for this compound in materials science?

- Coordination Polymers : Act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) to form porous frameworks for gas storage .

- Photocatalysts : Functionalization with electron-withdrawing groups (e.g., –NO₂) enhances visible-light absorption for organic transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.